molecular formula C9H13N B3378255 1-Cyclohexene-1-propanenitrile CAS No. 13992-92-2

1-Cyclohexene-1-propanenitrile

Cat. No.: B3378255
CAS No.: 13992-92-2
M. Wt: 135.21 g/mol
InChI Key: RFYDDDNEAMFDGU-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-propanenitrile is an organic compound with the molecular formula C9H13N. It is a nitrile derivative of cyclohexene, characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which in turn is connected to a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-propanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acrylonitrile in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the hydrocyanation of cyclohexene, where hydrogen cyanide is added to the double bond of cyclohexene in the presence of a catalyst such as nickel or palladium.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired product. Catalysts and solvents are selected based on their ability to facilitate the reaction while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH3) replace the nitrile group to form different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic solution.

Major Products

    Oxidation: Cyclohexene-1-carboxylic acid or cyclohexanone.

    Reduction: 1-Cyclohexene-1-propylamine.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexene-1-propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It serves as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids.

    Medicine: Research into the pharmacological properties of nitrile-containing compounds has led to the investigation of this compound as a potential drug candidate. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-propanenitrile involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In reduction reactions, the nitrile group is hydrogenated to form primary amines. The compound’s reactivity is influenced by the presence of the nitrile group, which can participate in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

1-Cyclohexene-1-propanenitrile can be compared to other similar compounds, such as:

    Cyclohexene: A simple cycloalkene with a double bond, used as an intermediate in organic synthesis.

    Cyclohexanone: A ketone derivative of cyclohexene, used in the production of nylon and other polymers.

    Cyclohexanol: An alcohol derivative of cyclohexene, used as a solvent and in the production of cyclohexanone.

The uniqueness of this compound lies in the presence of the nitrile group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

3-(cyclohexen-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYDDDNEAMFDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618362
Record name 3-(Cyclohex-1-en-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13992-92-2
Record name 3-(Cyclohex-1-en-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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